Cas no 1538-89-2 (1-(1-chloroethyl)-4-methoxybenzene)

1-(1-chloroethyl)-4-methoxybenzene 化学的及び物理的性質
名前と識別子
-
- Benzene, 1-(1-chloroethyl)-4-methoxy-
- 1-(1-chloroethyl)-4-methoxybenzene
- SCHEMBL365643
- AKOS005200160
- 1-CHLORO-1-(4-METHOXYPHENYL)ETHANE
- 1538-89-2
- BAA53889
- NS-01397
- 1-(1-chloroethyl)-4-methoxy-benzene
- DTXSID20456520
-
- インチ: InChI=1S/C9H11ClO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,1-2H3
- InChIKey: ZVBHVYBULNCPQB-UHFFFAOYSA-N
- ほほえんだ: CC(C1=CC=C(C=C1)OC)Cl
計算された属性
- せいみつぶんしりょう: 170.04993
- どういたいしつりょう: 170.0498427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 9.2Ų
じっけんとくせい
- PSA: 9.23
1-(1-chloroethyl)-4-methoxybenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C413415-25mg |
1-(1-chloroethyl)-4-methoxybenzene |
1538-89-2 | 25mg |
$ 185.00 | 2022-06-06 | ||
TRC | C413415-5mg |
1-(1-chloroethyl)-4-methoxybenzene |
1538-89-2 | 5mg |
$ 65.00 | 2022-06-06 | ||
Key Organics Ltd | NS-01397-100mg |
1-(1-chloroethyl)-4-methoxybenzene |
1538-89-2 | >95% | 100mg |
£333.01 | 2025-02-09 | |
TRC | C413415-2.5mg |
1-(1-chloroethyl)-4-methoxybenzene |
1538-89-2 | 2.5mg |
$ 50.00 | 2022-06-06 | ||
Key Organics Ltd | NS-01397-1g |
1-(1-chloroethyl)-4-methoxybenzene |
1538-89-2 | >95% | 1g |
£587.00 | 2025-02-09 | |
Key Organics Ltd | NS-01397-0.25g |
1-(1-chloroethyl)-4-methoxybenzene |
1538-89-2 | >95% | 0.25g |
£422.00 | 2025-02-09 |
1-(1-chloroethyl)-4-methoxybenzene 関連文献
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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10. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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1-(1-chloroethyl)-4-methoxybenzeneに関する追加情報
Chemical Profile of 1-(1-chloroethyl)-4-methoxybenzene (CAS No. 1538-89-2)
1-(1-chloroethyl)-4-methoxybenzene, identified by its Chemical Abstracts Service (CAS) number 1538-89-2, is a significant compound in the realm of pharmaceutical and chemical research. This aromatic heterocyclic compound features a methoxy group at the para position relative to a chloroethyl substituent, making it a versatile intermediate in synthetic chemistry. Its molecular structure, characterized by a benzene ring modified with these functional groups, lends itself to diverse applications in medicinal chemistry and material science.
The compound’s chemical properties are largely influenced by the electron-withdrawing nature of the chloroethyl group and the electron-donating effect of the methoxy group. This balance results in a molecule that can participate in various organic reactions, including nucleophilic substitution and condensation reactions, which are pivotal in drug synthesis. The presence of both electron-donating and withdrawing groups also makes 1-(1-chloroethyl)-4-methoxybenzene an interesting candidate for studying electronic effects in aromatic systems.
In recent years, research into 1-(1-chloroethyl)-4-methoxybenzene has been driven by its potential applications in the development of novel therapeutic agents. The chloroethyl moiety, in particular, has been explored for its ability to form covalent bonds with biological targets, which is a key requirement for many drugs. Meanwhile, the methoxy group can enhance solubility and metabolic stability, making it an attractive feature for pharmaceutical formulations.
One of the most compelling areas of study involves the use of 1-(1-chloroethyl)-4-methoxybenzene as a precursor in the synthesis of small-molecule inhibitors. These inhibitors have shown promise in targeting enzymes and receptors involved in various diseases, including cancer and inflammatory disorders. For instance, derivatives of this compound have been investigated for their ability to modulate kinases and other signaling proteins that play critical roles in disease pathways.
The synthesis of 1-(1-chloroethyl)-4-methoxybenzene typically involves Friedel-Crafts alkylation followed by methoxylation. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have also been employed to improve yield and purity. These techniques align with contemporary trends toward greener chemistry, emphasizing efficiency and minimal waste generation.
From a material science perspective, 1-(1-chloroethyl)-4-methoxybenzene has been utilized in the development of advanced polymers and coatings. Its aromatic structure provides excellent thermal stability and mechanical strength, making it suitable for high-performance materials. Additionally, its reactivity allows for further functionalization, enabling the creation of tailored materials with specific properties.
The pharmacological potential of 1-(1-chloroethyl)-4-methoxybenzene has not gone unnoticed by researchers exploring new therapeutic modalities. Preclinical studies have demonstrated its efficacy in models of neurological disorders, where its ability to cross the blood-brain barrier is particularly valuable. Furthermore, its interactions with microglia—key immune cells in the brain—have been studied for their implications in neuroinflammation.
In conclusion, 1-(1-chloroethyl)-4-methoxybenzene (CAS No. 1538-89-2) stands as a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features make it a valuable building block for drug discovery and an intriguing material for advanced engineering solutions. As research continues to uncover new possibilities, 1538-89-2 will undoubtedly remain at the forefront of chemical innovation.
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